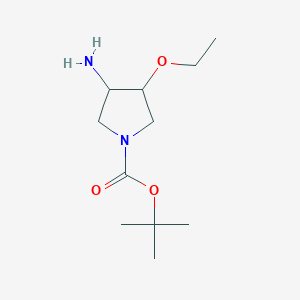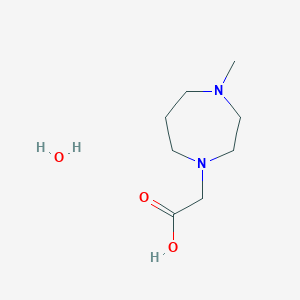
2-クロロ-5-(トリフルオロメチル)ピリジン-4-カルボニトリル
概要
説明
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is an organic compound characterized by the presence of a chlorine atom, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in various chemical syntheses .
科学的研究の応用
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is widely used in scientific research due to its versatility and stability. Applications include:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile can be synthesized through the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride . Another method involves the chlorofluorination of β-picoline using chlorine and hydrogen fluoride in a fluidized-bed reactor over a chromium oxide-aluminum catalyst at a temperature of 300°C .
Industrial Production Methods
Industrial production of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile typically involves large-scale chlorofluorination reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of fluidized-bed reactors and specific catalysts ensures consistent production quality .
化学反応の分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in reactions with 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the presence of catalysts .
Major Products Formed
Major products formed from reactions involving 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile include substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving nucleophilic substitution and other reaction mechanisms .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares similar structural features but lacks the carbonitrile group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains an additional chlorine atom, altering its reactivity and applications.
Uniqueness
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and specialized applications in various fields .
特性
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPDZBFTNATSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260782-19-1 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)






